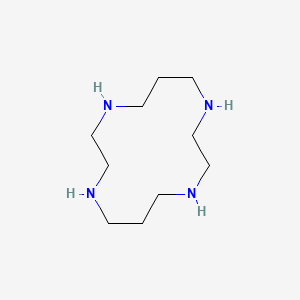

CB-Cyclam

Description

RN given refers to parent cpd; structure given in first source

Structure

3D Structure

Propriétés

IUPAC Name |

1,4,8,11-tetrazacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h11-14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAXKAUIABOHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCNCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183698 | |

| Record name | Cyclam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Cyclam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

295-37-4 | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=295-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 295-37-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,8,11-tetraazacyclotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP5AZ544VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of cross-bridged cyclam derivatives

An In-depth Technical Guide to the Synthesis of Cross-Bridged Cyclam Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , focusing on the core methodologies, experimental protocols, and quantitative data to support researchers in the field. The inherent rigidity of the cross-bridged structure imparts exceptional kinetic stability to their metal complexes, making them highly valuable as bifunctional chelators in various applications, particularly in nuclear medicine for radioisotope coordination.

Core Synthetic Strategies

The synthesis of cross-bridged cyclams typically involves the introduction of a bridging unit across non-adjacent nitrogen atoms of the cyclam macrocycle. The ethylene-bridged cyclam (1,4,8,11-tetraazabicyclo[6.6.2]hexadecane) is a foundational structure in this class of compounds.[1] Several synthetic approaches have been developed, with the "one-pot" reaction from a bis-aminal cyclam intermediate being a notable method for producing C-functionalized derivatives.[2]

A common and efficient approach involves the reaction of cyclam with glyoxal (B1671930) to form a bis-aminal intermediate. This intermediate can then be reacted with a di-electrophile to introduce the cross-bridge. Subsequent reduction of the aminal groups yields the desired cross-bridged cyclam. Functionalization of the macrocycle, either on the nitrogen atoms or the bridging unit, allows for the attachment of targeting moieties for drug delivery or imaging agents.[2][3]

Key Synthetic Pathways

The following diagram illustrates a generalized synthetic pathway for producing functionalized cross-bridged cyclam derivatives.

Quantitative Data Presentation

The following tables summarize representative quantitative data for key synthetic steps in the formation of cross-bridged cyclam derivatives, compiled from various sources.

Table 1: Synthesis of Ethylene Cross-Bridged Cyclam (this compound)

| Step | Reagents and Conditions | Product | Yield (%) | Reference |

| 1. Bis-aminal Formation | Cyclam, Glyoxal, Methanol (B129727), rt | Glyoxal-bis(cyclam) | >95 | [3] |

| 2. Cross-Bridging | Glyoxal-bis(cyclam), 1,2-dibromoethane (B42909), Acetonitrile (B52724), reflux | Bridged bis-aminal intermediate | ~60-70 | [3] |

| 3. Reduction | Bridged bis-aminal, NaBH₄, Ethanol, rt | 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane | ~80-90 | [3] |

Table 2: Synthesis of a Functionalized Cross-Bridged Cyclam for Peptide Conjugation

| Step | Reagents and Conditions | Product | Yield (%) | Reference |

| 1. Mono-alkylation of this compound | This compound, Orthogonally-protected bromide-functionalized glutamic acid derivative, NaHCO₃, Acetonitrile/Water, 80 °C, 18 h | Mono-pendant-armed this compound | 45.4 | [1] |

| 2. Bis-alkylation with tert-butyl bromoacetate | Mono-pendant-armed this compound, tert-butyl bromoacetate, NaHCO₃, Acetonitrile, 80 °C, 18 h | Protected Bifunctional Chelator | 86.1 | [1] |

| 3. Debenzylation | Protected Bifunctional Chelator, H₂, Pd/C, Formic acid, Methanol, rt, 4 h | Mono-acid functionalized this compound | >99 | [1] |

| 4. Deprotection | Mono-acid functionalized this compound, TFA/CH₂Cl₂, rt, 1 h | Bifunctional Chelator (BFC) | >99 | [1] |

| Overall Yield from this compound | ~13 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published procedures and should be adapted with appropriate laboratory safety practices.

Protocol 1: Synthesis of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (Ethylene Cross-Bridged Cyclam)

This protocol is based on the general method described by Weisman and Wong.[1]

Step 1: Formation of the Bis-aminal of Cyclam

-

Dissolve 1,4,8,11-tetraazacyclotetradecane (cyclam) in methanol.

-

Add an aqueous solution of glyoxal (40 wt. %) dropwise to the cyclam solution at room temperature with stirring.

-

Continue stirring for 2-4 hours, during which time a white precipitate will form.

-

Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to yield the glyoxal-bis(cyclam) intermediate.

Step 2: Ethylene Cross-Bridging

-

Suspend the dried glyoxal-bis(cyclam) in acetonitrile.

-

Add 1,2-dibromoethane to the suspension.

-

Reflux the mixture for 24-48 hours.

-

Cool the reaction mixture and collect the resulting precipitate by filtration.

-

Wash the solid with acetonitrile and dry to obtain the bridged bis-aminal intermediate.

Step 3: Reduction to Cross-Bridged Cyclam

-

Suspend the bridged intermediate in ethanol.

-

Add sodium borohydride (B1222165) (NaBH₄) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of aqueous HCl.

-

Basify the solution with NaOH and extract the product with chloroform.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude cross-bridged cyclam.

-

Purify the product by sublimation or recrystallization.

Protocol 2: Synthesis of a Bifunctional Cross-Bridged Chelator

This protocol describes the synthesis of a derivative of CB-TE2A, a chelator with two coordinating acetate (B1210297) arms and a third arm for conjugation.[1]

Step 1: Synthesis of the Mono-pendant-armed this compound

-

To a solution of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (this compound) in a mixture of acetonitrile and water, add sodium bicarbonate.

-

Add a solution of an orthogonally-protected, bromide-functionalized glutamic acid derivative in acetonitrile.

-

Heat the reaction mixture at 80 °C for 18 hours.

-

Remove the solvent under reduced pressure and dissolve the residue in chloroform.

-

Extract the organic solution with brine and then water.

-

Remove the solvent from the organic phase by rotary evaporation to yield the mono-pendant-armed product.

Step 2: Bis-alkylation with tert-butyl bromoacetate

-

Dissolve the mono-pendant-armed this compound from the previous step in acetonitrile.

-

Add sodium bicarbonate followed by tert-butyl bromoacetate.

-

Heat the mixture at 80 °C for 18 hours.

-

Work up the reaction as described in Step 1 to isolate the protected bifunctional chelator.

Step 3: Debenzylation

-

Dissolve the protected chelator in methanol containing formic acid.

-

Add 10% Palladium on carbon (Pd/C) catalyst.

-

Stir the mixture under a hydrogen atmosphere (balloon) for 4 hours at room temperature.

-

Filter the mixture through Celite and remove the solvent to yield the mono-acid product.

Step 4: Deprotection

-

Dissolve the mono-acid product in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (CH₂Cl₂).

-

Stir the solution at room temperature for 1 hour.

-

Remove the solvent and excess TFA under reduced pressure to yield the final bifunctional chelator.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of a functionalized cross-bridged cyclam derivative.

Applications in Drug Development and Radiopharmaceuticals

Cross-bridged cyclam derivatives are of significant interest in the development of radiopharmaceuticals for diagnostic imaging (e.g., Positron Emission Tomography - PET) and targeted radiotherapy.[1][4] The high kinetic stability of their copper complexes, particularly with ⁶⁴Cu, prevents the in vivo transchelation of the radioisotope, leading to improved imaging quality and therapeutic efficacy.[1][4] The ability to functionalize these chelators allows for their conjugation to a wide range of biological targeting molecules, such as peptides and antibodies, to deliver the radioisotope to specific sites of disease.[1]

Conclusion

The is a well-established field with robust methodologies for the creation of highly stable metal chelators. The ability to introduce functional groups for bioconjugation has made these compounds indispensable tools in the development of advanced diagnostic and therapeutic agents. This guide provides a foundational understanding of the key synthetic strategies, quantitative data, and experimental protocols to aid researchers in this exciting area of chemical and biomedical research.

References

- 1. Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reinforced cyclam derivatives functionalized on the bridging unit - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of a cross-bridged cyclam derivative for peptide conjugation and 64Cu radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early Development of Cross-Bridged Cyclam Chelators: A Technical Guide

The quest for stable and effective chelators for radiometals has been a cornerstone of progress in nuclear medicine. Among the most promising scaffolds, cross-bridged (CB) cyclam derivatives have emerged as a superior class of ligands, particularly for copper radioisotopes like 64Cu, which holds theranostic potential for both PET imaging and targeted radiotherapy.[1][2] This technical guide delves into the early development of CB-Cyclam chelators, focusing on their synthesis, characterization, and the evolution from carboxylate to phosphonate-appended derivatives that revolutionized radiolabeling conditions.

From Cyclam to Cross-Bridged Systems: The Quest for Kinetic Inertness

The foundational 1,4,8,11-tetraazacyclotetradecane (cyclam) macrocycle is known to form thermodynamically stable complexes with transition metals.[3] However, for in vivo applications in radiopharmaceuticals, thermodynamic stability is not the sole predictor of a complex's fate. Kinetic inertness—the resistance of the complex to dissociation under physiological conditions—is paramount to prevent the release of the radiometal, which could lead to off-target toxicity and poor imaging contrast.[4]

Early chelators like 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA) showed insufficient in vivo stability, with the radiolabel transchelating to other biological molecules.[3] This spurred the development of structurally reinforced macrocycles. The introduction of an ethylene (B1197577) cross-bridge between the 1- and 8-positions of the cyclam ring creates a rigid, cleft-like structure that encapsulates the metal ion more effectively. This structural constraint significantly enhances the kinetic inertness of the resulting metal complexes.[5] The lead chelator from this early work, CB-TE2A (1,4,8,11-tetraazabicyclo[6.6.2]hexadecane-4,11-diacetic acid), demonstrated markedly improved in vivo stability compared to its non-bridged counterparts.

However, a significant drawback of CB-TE2A was the sluggish complexation kinetics, which necessitated harsh radiolabeling conditions (e.g., 95°C for over an hour). These conditions are incompatible with heat-sensitive biomolecules like antibodies and peptides, limiting the broader application of this otherwise robust chelator.[1][2]

The Phosphonate (B1237965) Revolution: Enabling Mild Radiolabeling Conditions

To overcome the limitations of CB-TE2A, researchers turned to modifying the pendant coordinating arms. Replacing the acetate (B1210297) (carboxylic acid) groups with methanephosphonic acid arms proved to be a pivotal innovation. This led to a new generation of this compound chelators that retained the high in vivo stability of the cross-bridged scaffold while allowing for significantly milder and faster radiolabeling.[4]

Two key early examples of this class are:

-

CB-TE2P : A this compound with two methanephosphonic acid pendants.

-

CB-TE1A1P : A hybrid version with one methanephosphonic acid and one methanecarboxylic acid pendant.[4]

These phosphonate-containing chelators could be quantitatively radiolabeled with 64Cu at room temperature in under an hour, a stark contrast to the harsh heating required for CB-TE2A.[4][5] This breakthrough opened the door for conjugating these highly stable chelators to a wide array of sensitive biological targeting vectors. More recent developments have explored derivatives with bis(phosphinate) arms, which also achieve radiolabeling under mild conditions.[6][7]

The logical progression from early cyclam derivatives to advanced phosphonate-armed CB-cyclams is illustrated below.

References

- 1. Cross-bridged cyclam derivatives with bis(phosphinate) and phosphinate–phosphonate pendant arms (cb-BPC) as chelators for copper radioisotopes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01473A [pubs.rsc.org]

- 2. Cross-bridged cyclam derivatives with bis(phosphinate) and phosphinate-phosphonate pendant arms (cb-BPC) as chelators for copper radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Copper(ii) cyclam-based complexes for radiopharmaceutical applications: synthesis and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C1DT11743B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Cross-bridged cyclam derivatives with bis(phosphinate) and phosphinate–phosphonate pendant arms (cb-BPC) as chelators for copper radioisotopes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Bifunctional Chelators for Copper Isotopes in Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

The use of copper radioisotopes, particularly the theranostic pair Copper-64 (⁶⁴Cu) and Copper-67 (⁶⁷Cu), is a rapidly advancing frontier in nuclear medicine.[1][2] The unique decay characteristics of ⁶⁴Cu, with both positron (β+) and beta (β-) emissions, make it suitable for both PET imaging and radiotherapy.[3][4][5] ⁶⁷Cu, a pure beta-emitter with a longer half-life, is ideal for targeted radiotherapy.[1][2] The successful application of these isotopes hinges on the development of bifunctional chelators (BFCs) that can stably sequester the copper radionuclide while being covalently attached to a targeting biomolecule, such as a peptide, antibody, or nanoparticle.[6][7] This in-depth guide provides a comprehensive overview of the core bifunctional chelators for copper isotopes, with a focus on their chemical properties, radiolabeling efficiency, stability, and the experimental protocols for their evaluation.

Core Concepts: The Ideal Bifunctional Chelator for Copper Isotopes

The efficacy of a copper-based radiopharmaceutical is fundamentally dependent on the in vivo stability of the radiometal-chelator complex.[8] Dissociation of the copper isotope from the chelator can lead to non-specific accumulation in healthy tissues, particularly the liver, resulting in poor image quality and off-target toxicity.[4][6] The ideal BFC for copper isotopes should therefore exhibit a combination of key characteristics, as illustrated in the logical diagram below.

Caption: Logical diagram illustrating the key characteristics of an ideal bifunctional chelator for copper isotopes.

A Comparative Analysis of Key Bifunctional Chelators

Several classes of bifunctional chelators have been extensively investigated for their utility in copper radiopharmaceuticals. The most prominent among these are the macrocyclic chelators, which generally offer superior kinetic inertness compared to their acyclic counterparts.[9]

Macrocyclic Polyamino Carboxylates: DOTA, TETA, and NOTA Derivatives

Macrocyclic chelators based on cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane) backbones, functionalized with carboxylic acid pendant arms, have been widely used.[10]

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): While DOTA is a versatile chelator for various radiometals, its use with copper isotopes has limitations. The larger cavity size of the cyclen ring is not optimal for the smaller ionic radius of Cu(II), leading to less stable complexes compared to other macrocycles.[6] Radiolabeling with DOTA conjugates often requires heating, which can be detrimental to sensitive biomolecules.[3][9] However, some studies have reported successful labeling at lower temperatures.[11]

-

TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid): The cyclam-based TETA has a more suitable cavity size for Cu(II) and has been extensively used in the development of copper radiopharmaceuticals.[6] Despite forming more stable complexes than DOTA, in vivo instability of ⁶⁴Cu-TETA complexes has been observed, with transchelation of ⁶⁴Cu to proteins like superoxide (B77818) dismutase in the liver.[5][6]

-

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): NOTA and its derivatives have shown great promise for chelating ⁶⁴Cu. The smaller triazacyclononane ring provides a better size-fit for Cu(II), resulting in complexes with high kinetic stability.[3] NOTA-based chelators can be radiolabeled rapidly and efficiently at room temperature, making them highly suitable for conjugation to heat-sensitive biomolecules.[11][12]

Cross-Bridged and Sarcophagine Chelators: The Gold Standard for Stability

To address the in vivo stability challenges of traditional macrocycles, more rigid and encapsulating chelator frameworks have been developed.

-

Cross-Bridged Chelators (e.g., CB-TE2A): The introduction of an ethylene (B1197577) bridge across the cyclam backbone in chelators like CB-TE2A (1,4,8,11-tetraazabicyclo[6.6.2]hexadecane-4,11-diacetic acid) significantly enhances the kinetic inertness of the resulting Cu(II) complex.[5][13] This increased rigidity prevents the dissociation of the copper ion in vivo.[13] A major drawback of first-generation cross-bridged chelators is the requirement for harsh radiolabeling conditions (e.g., high temperatures), limiting their application with sensitive biomolecules.[9]

-

Sarcophagines (Sar): Sarcophagine chelators are macrobicyclic cages that fully encapsulate the copper ion, forming exceptionally stable complexes.[14] These chelators, such as DiAmSar (1,8-diamino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane), can be readily functionalized for conjugation to targeting vectors.[15] Radiolabeling with sarcophagine-based BFCs is typically rapid and occurs under mild conditions, yielding high specific activities.[11] The resulting ⁶⁴Cu-sarcophagine complexes exhibit excellent in vivo stability with low liver uptake of free ⁶⁴Cu.[4]

Quantitative Data Summary

The selection of a bifunctional chelator is often guided by quantitative performance metrics. The following tables summarize key data for commonly used chelators.

Table 1: Radiolabeling Efficiency and Conditions

| Chelator | Radiolabeling Conditions | Radiolabeling Efficiency | Reference(s) |

| C-DOTA | 90°C, 1 h or RT, 5 h | ~100% | [3][8] |

| p-SCN-Bn-DOTA | 37°C, 20 min | >99.5% | [8] |

| C-NOTA | Room Temperature, <30 min | ~100% | [3][8] |

| p-SCN-Bn-NOTA | Room Temperature, 20 min | 95% (at 31 nM) | [8] |

| Sar-CO₂H | Room Temperature, <20 min | >90% (at 125 nM) | [8][11] |

| CB-TE2A | 95°C, 60 min | Not specified | [9] |

Table 2: In Vitro Stability in Serum

| Chelator Complex | Incubation Time | Percent Intact | Reference(s) |

| ⁶⁴Cu-C-NE3TA | 48 h | 90.5% | [12][16] |

| ⁶⁴Cu-N-NE3TA | 48 h | 96.1% | [12][16] |

| ⁶⁴Cu-p-NH₂-Bn-DOTA | 48 h | 93.9% | [12][16] |

| ⁶⁴Cu-p-NH₂-Bn-NOTA | 48 h | 97.9% | [12][16] |

| ⁶⁴Cu-DOTA-trastuzumab | 48 h | 26% | [11] |

| ⁶⁴Cu-PCTA-trastuzumab | 48 h | ~80% | [11] |

| ⁶⁴Cu-Oxo-DO3A-trastuzumab | 48 h | ~80% | [11] |

Table 3: In Vivo Biodistribution in Normal Mice (%ID/g at 24 h post-injection)

| Chelator Complex | Liver | Kidneys | Blood | Reference(s) |

| ⁶⁴Cu-N-NE3TA | High retention | Good clearance | Low | [12][16] |

| ⁶⁴Cu-C-NE3TA | High retention | Good clearance | Low | [12][16] |

| ⁶⁴Cu-p-NH₂-Bn-DOTA | High retention | Moderate clearance | Moderate | [12][16] |

| ⁶⁴Cu-p-NH₂-Bn-NOTA | Low retention | Excellent clearance | Very Low | [12][16] |

| ⁶⁴Cu-Ba₃Sar | Low uptake | Fast clearance | Fast clearance | [4] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the comparative evaluation of bifunctional chelators. Below are methodologies for key experiments.

General Radiolabeling Workflow

The following diagram illustrates a typical workflow for the radiolabeling of a bifunctional chelator conjugated to a biomolecule.

Caption: A generalized experimental workflow for radiolabeling a bifunctional chelator conjugate with ⁶⁴Cu.

Detailed Protocol for ⁶⁴Cu Radiolabeling:

-

Preparation: Dissolve the bifunctional chelator-conjugate in a suitable buffer, such as 0.1 M ammonium (B1175870) acetate (B1210297) (NH₄OAc) at a pH of approximately 5.5.[12]

-

Reaction: To a solution of the BFC-conjugate, add the desired amount of ⁶⁴CuCl₂ in a small volume.[8]

-

Incubation: Vortex the reaction mixture and incubate at the desired temperature (e.g., room temperature, 37°C, or 90°C) for a specified duration (e.g., 10 minutes to 1 hour).[8][12]

-

Quality Control: Determine the radiochemical purity by instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).[3][12]

In Vitro Serum Stability Assay

Purpose: To assess the stability of the ⁶⁴Cu-chelator complex in the presence of serum proteins, which can potentially transchelate the radiometal.[8]

Protocol:

-

Add a small volume (e.g., 10 µL) of the purified ⁶⁴Cu-labeled complex to a larger volume (e.g., 90 µL) of fresh human or rat serum.[8][12]

-

Incubate the mixture at 37°C.[12]

-

At various time points (e.g., 1, 2, 4, 24, and 48 hours), take an aliquot of the mixture.[12]

-

Analyze the aliquot by a suitable method (e.g., iTLC or size-exclusion HPLC) to quantify the percentage of ⁶⁴Cu that remains bound to the chelator-conjugate versus the percentage that has bound to serum proteins.[3][17]

EDTA Challenge Assay

Purpose: To evaluate the kinetic inertness of the ⁶⁴Cu-chelator complex by challenging it with a strong, competing chelator like ethylenediaminetetraacetic acid (EDTA).[8]

Protocol:

-

Prepare a solution of the ⁶⁴Cu-labeled complex.[3]

-

Add a large molar excess (e.g., 100-fold) of an EDTA solution (pH adjusted to ~5.0).[3]

-

Incubate the mixture at 37°C for a specified period (e.g., 24 hours).[3]

-

Analyze the reaction mixture by TLC or HPLC to determine the percentage of ⁶⁴Cu that has been transchelated to EDTA.[3]

Conclusion

The selection of an appropriate bifunctional chelator is a critical step in the design and development of effective copper-based radiopharmaceuticals. While traditional macrocycles like DOTA and TETA have been foundational, their limitations in terms of in vivo stability have driven the development of more robust systems. NOTA and its derivatives offer a favorable combination of mild labeling conditions and good stability. For applications demanding the highest in vivo stability, the cross-bridged and particularly the sarcophagine-based chelators represent the current state-of-the-art, providing a versatile and reliable platform for the construction of next-generation ⁶⁴Cu and ⁶⁷Cu radiopharmaceuticals for cancer diagnosis and therapy. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to make informed decisions in their pursuit of novel and effective targeted radiotheranostics.

References

- 1. Radiocopper in Radiopharmacy and Medical Use: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Multi-Functional Chelators Based on Sarcophagine Cages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-64 Radiopharmaceuticals for PET Imaging of Cancer: Advances in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Development of Copper Radiopharmaceuticals for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Copper Radioisotopes: A Systematic Review with Special Interest to 64Cu - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Chelators for copper radionuclides in positron emission tomography radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of a novel bifunctional chelator AmBaSar based on sarcophagine for peptide conjugation and 64Cu radiolabelling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach [mdpi.com]

The Cornerstone of Radiometal Chelation: A Technical Guide to the Fundamental Properties of CB-Cyclam for Radiolabeling

For Researchers, Scientists, and Drug Development Professionals

The quest for stable and effective radiopharmaceuticals is a cornerstone of modern molecular imaging and targeted radionuclide therapy. At the heart of these agents lies the chelator, a molecule tasked with securely binding a radiometal, preventing its release in vivo, and ensuring its delivery to the target tissue. Among the pantheon of chelators, the cross-bridged cyclam (CB-Cyclam) scaffold has emerged as a gold standard, particularly for the positron-emitting radiometal copper-64 (⁶⁴Cu). This technical guide provides an in-depth exploration of the fundamental properties of this compound that make it an exceptional platform for radiolabeling, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Attributes of the this compound Framework

The defining feature of this compound, 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, is the ethylene (B1197577) bridge that spans the 1 and 8 nitrogen atoms of the cyclam macrocycle. This structural reinforcement imparts a high degree of pre-organization and rigidity to the molecule. This pre-organized conformation is crucial for forming exceptionally stable complexes with metal ions, particularly those with a preference for octahedral coordination geometry like Cu(II).

The enhanced kinetic inertness of the resulting metal complex is the most significant advantage of the this compound framework over its non-bridged analogue, TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid). This heightened stability minimizes the in vivo transchelation of the radiometal to endogenous proteins, such as superoxide (B77818) dismutase, which is a notable issue with less stable chelators and can lead to non-specific accumulation of radioactivity in tissues like the liver.[1]

Synthesis of Bifunctional this compound Chelators

For practical application in radiopharmaceuticals, the this compound core must be functionalized to allow for conjugation to a targeting biomolecule, such as a peptide or antibody. This is achieved through the synthesis of bifunctional chelators (BFCs), where one or more pendant arms are introduced onto the macrocyclic frame. One of the most widely used derivatives is CB-TE2A (4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane), which provides two carboxylate arms for metal coordination and can be further modified for bioconjugation.

Experimental Protocol: Synthesis of a Bifunctional CB-TE2A Derivative

The following is a representative, multi-step synthesis for a bifunctional CB-TE2A derivative suitable for peptide conjugation.

Step 1: Mono-alkylation of this compound

-

Dissolve this compound (1 equivalent) in anhydrous acetonitrile (B52724).

-

Add potassium carbonate (1.5 equivalents).

-

Shield the reaction from light and add a solution of a protected bromo-functionalized precursor (e.g., 2-bromo-pentanedioic acid 5-benzyl ester 1-tert-butyl ester, 1.5 equivalents) in acetonitrile dropwise over 1 hour with constant stirring.

-

Allow the reaction to proceed for 24 hours at room temperature under an argon atmosphere.

-

Filter to remove excess salt and remove the solvent by rotary evaporation.

Step 2: Introduction of Carboxymethyl Arms

-

Dissolve the mono-alkylated this compound from Step 1 in a suitable solvent.

-

Add tert-butyl bromoacetate (B1195939) (2.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature for 24-48 hours.

-

Purify the resulting di-tert-butyl protected product by column chromatography.

Step 3: Deprotection of the Conjugation Handle

-

Dissolve the product from Step 2 in dry methanol.

-

Add formic acid followed by palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere for 4 hours.

-

Filter through Celite and remove the solvent to yield the product with a free carboxylic acid for conjugation.

Step 4: Deprotection of the Chelating Arms

-

Treat the product from Step 3 with neat trifluoroacetic acid for 10 hours.

-

Remove the excess acid by rotary evaporation.

-

Triturate the residue with diethyl ether to yield the final bifunctional CB-TE2A derivative.

Radiolabeling with Copper-64

The robust nature of the this compound framework necessitates specific conditions for efficient radiolabeling with ⁶⁴Cu.

Experimental Protocol: ⁶⁴Cu-Labeling of CB-TE2A-Conjugated Peptides[2][3][4]

-

Preparation of Reagents:

-

Prepare a 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.5-6.5).

-

Dilute the CB-TE2A-conjugated peptide to a concentration of 1 mg/mL in the ammonium acetate buffer.

-

Obtain ⁶⁴CuCl₂ in 0.1 M HCl.

-

-

Radiolabeling Reaction:

-

In a sterile, low-binding microcentrifuge tube, combine 5-10 µg of the CB-TE2A-conjugated peptide solution with the ammonium acetate buffer.

-

Add 37-185 MBq of ⁶⁴CuCl₂ to the peptide solution.

-

Adjust the final pH of the reaction mixture to be between 5.5 and 6.5.

-

Incubate the reaction mixture at 95°C for 60-120 minutes.[2][3]

-

-

Quality Control:

-

Radio-TLC: Spot the reaction mixture onto an ITLC-SG strip and develop with a mobile phase of 50 mM DTPA (pH 7). The ⁶⁴Cu-CB-TE2A complex will remain at the origin, while free ⁶⁴Cu will move with the solvent front.

-

Radio-HPLC: Analyze the reaction mixture using a size-exclusion or reverse-phase HPLC system equipped with a radioactivity detector to determine radiochemical purity.

-

-

Purification (if necessary):

-

If the radiochemical purity is below 95%, purify the product using a C18 Sep-Pak cartridge or size-exclusion chromatography.

-

Quantitative Data on ⁶⁴Cu Radiolabeling

| Chelator Conjugate | Radiolabeling Conditions | Radiochemical Yield | Specific Activity | Reference |

| ⁶⁴Cu-CB-TE2A-Y3-TATE | 95°C, 2 h, pH 5.5 | >95% | 37-111 MBq/µg | [1] |

| ⁶⁴Cu-CB-TE2A-sst₂-ANT | 95°C, 1 h, pH 6.5 | >95% | Not Reported | [4] |

| ⁶⁴Cu-CB-TE2A-8-AOC-BBN(7–14)NH₂ | 95°C, 1 h, pH 8 | >98% | Not Reported | [5][6] |

Radiolabeling with Zirconium-89

While this compound is the preferred chelator for ⁶⁴Cu, Zirconium-89 (⁸⁹Zr) is a positron-emitting radionuclide with a longer half-life (78.4 hours) that is well-suited for labeling monoclonal antibodies, which have slow pharmacokinetic profiles. The standard chelator for ⁸⁹Zr is desferrioxamine (DFO). However, the potential for using this compound derivatives for ⁸⁹Zr chelation is an area of interest due to the high in vivo stability of the this compound core.

Proposed Experimental Protocol: ⁸⁹Zr-Labeling of a CB-TE2A Derivative

This protocol is adapted from established methods for labeling other macrocyclic chelators with ⁸⁹Zr and would require optimization for CB-TE2A.

-

Preparation of Reagents:

-

Prepare a 0.5 M HEPES buffer (pH 7.0-7.5).

-

Dissolve the CB-TE2A-conjugated biomolecule in the HEPES buffer.

-

Obtain ⁸⁹Zr-oxalate in 1 M oxalic acid.

-

-

Neutralization of ⁸⁹Zr-oxalate:

-

To the ⁸⁹Zr-oxalate solution, add 2 M Na₂CO₃ dropwise until the pH is between 7.0 and 7.5.

-

-

Radiolabeling Reaction:

-

Add the neutralized ⁸⁹Zr solution to the CB-TE2A-conjugate solution.

-

Incubate the reaction at room temperature or 37°C for 60 minutes.

-

-

Quality Control:

-

Radio-TLC: Use ITLC-SG strips with a mobile phase of 50 mM DTPA (pH 7). The [⁸⁹Zr]Zr-CB-TE2A complex should remain at the origin.

-

Radio-HPLC: Use a size-exclusion HPLC system to confirm the radiochemical purity.

-

In Vitro and In Vivo Stability

The hallmark of this compound is the exceptional stability of its radiometal complexes. This is typically assessed through in vitro challenges and in vivo biodistribution studies.

Experimental Protocol: In Vitro Serum Stability Assay

-

Add a small volume of the purified radiolabeled this compound conjugate to fresh human or rodent serum.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

-

Analyze the aliquot by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate.

In Vivo Biodistribution Studies

Biodistribution studies in animal models are critical for evaluating the in vivo stability and targeting efficacy of a radiopharmaceutical.

Table: Comparative Biodistribution Data of ⁶⁴Cu-labeled Peptides in AR42J Tumor-Bearing Rats (%ID/g)

| Organ | ⁶⁴Cu-TETA-Y3-TATE (4h) | ⁶⁴Cu-CB-TE2A-Y3-TATE (4h) | ⁶⁴Cu-CB-TE2A-sst₂-ANT (4h) |

| Blood | 0.13 ± 0.02 | 0.03 ± 0.01 | 0.04 ± 0.01 |

| Liver | 2.11 ± 0.25 | 0.87 ± 0.10 | 1.83 ± 0.24 |

| Kidneys | 1.15 ± 0.14 | 0.69 ± 0.08 | 2.15 ± 0.30 |

| Tumor | 10.5 ± 1.2 | 12.8 ± 1.5 | 15.2 ± 1.8 |

Data compiled from references[1][4].

The data clearly demonstrates the superior clearance of the ⁶⁴Cu-CB-TE2A conjugate from non-target tissues like the blood and liver compared to the ⁶⁴Cu-TETA conjugate, highlighting its enhanced in vivo stability.[1]

Table: Biodistribution of ⁸⁹Zr-DFO-Antibody Conjugates in Tumor-Bearing Mice (%ID/g at 144h)

| Organ | [⁸⁹Zr]Zr-DFO-Antibody |

| Blood | ~5-10 |

| Liver | ~10-15 |

| Spleen | ~5-10 |

| Kidneys | ~5-8 |

| Bone (Femur) | ~2-5 |

| Tumor | ~20-60 |

Representative data compiled from references[7][8][9][10][11][12][13][14]. Note: Values can vary significantly based on the antibody, tumor model, and time point.

The significant uptake in bone for ⁸⁹Zr-DFO conjugates suggests some in vivo release of the radiometal, underscoring the need for more stable chelators like potentially this compound for ⁸⁹Zr.[11][12][13][14]

Visualizing Key Processes

To further elucidate the workflows and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic pathway for a bifunctional CB-TE2A chelator.

Caption: General workflow for radiolabeling a CB-TE2A conjugate.

Caption: In vivo fate of stable vs. unstable radiometal complexes.

Conclusion

The this compound framework, particularly in the form of bifunctional derivatives like CB-TE2A, represents a pinnacle of chelator design for radiometals. Its inherent structural rigidity translates to unparalleled in vivo stability for its ⁶⁴Cu complexes, leading to improved targeting and reduced non-specific uptake. While its application with other radiometals like ⁸⁹Zr is still under exploration, the fundamental properties of the this compound core suggest it will continue to be a vital tool in the development of next-generation radiopharmaceuticals for both diagnostic and therapeutic applications. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary knowledge to effectively harness the power of this exceptional chelator.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Radiolabeling of TETA- and CB-TE2A-conjugated peptides with copper-64 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and Biological Evaluation of 64Cu-CB-TE2A-sst2-ANT, a Somatostatin Antagonist for PET Imaging of Somatostatin Receptor–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. In vivo evaluation and small-animal PET/CT of a prostate cancer mouse model using 64Cu bombesin analogs: side-by-side comparison of the CB-TE2A and DOTA chelation systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preclinical PET imaging with the novel human antibody 89Zr-DFO-REGN3504 sensitively detects PD-L1 expression in tumors and normal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Pharmacokinetics and Dosimetry of an 89Zr Labelled Anti-PDL1 in an Orthotopic Lung Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Biodistribution of a [89Zr]Zr-DFO-MSTP2109A Anti-STEAP1 Antibody in Metastatic Castration-Resistant Prostate Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. IN VIVO BIODISTRIBUTION AND ACCUMULATION OF 89Zr IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of CB-Cyclam: A Paradigm Shift in Stable Copper Chelation for Radiopharmaceuticals

A Technical Whitepaper for Researchers and Drug Development Professionals

The development of radiopharmaceuticals, particularly for applications in Positron Emission Tomography (PET) imaging and targeted radiotherapy, is critically dependent on the stable chelation of radiometals. Copper-64 (⁶⁴Cu), with its favorable decay characteristics (T₁/₂ = 12.7 h; β⁺: 0.656 MeV, 17.8%; β⁻: 0.573 MeV, 38.4%), has emerged as a promising radionuclide for both diagnostic imaging and therapeutic applications.[1] However, the in vivo stability of the copper-chelator complex is paramount to prevent the transchelation of ⁶⁴Cu to native proteins like superoxide (B77818) dismutase, metallothionein, and albumin, which can lead to high background signals and inaccurate targeting.[1] This whitepaper provides an in-depth technical guide on the discovery and characterization of cross-bridged cyclam (CB-Cyclam) derivatives as exceptionally stable copper chelators, a significant advancement over traditional macrocyclic chelators like TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid).

The Challenge with Conventional Chelators and the Rise of this compound

Macrocyclic chelators such as TETA have been historically employed for copper chelation due to their higher kinetic inertness compared to acyclic chelators.[1][2] However, studies have revealed in vivo instability of ⁶⁴Cu-TETA complexes, leading to the undesirable release of the radionuclide.[2][3] This prompted the development of a new class of structurally reinforced macrocycles, the "cross-bridged" cyclam derivatives.[2] These chelators feature an ethylene (B1197577) bridge across the cyclam ring, which pre-organizes the ligand for metal binding and imparts significant rigidity to the resulting complex. This structural reinforcement leads to highly stable complexes with Cu(II) that are remarkably resistant to dissociation, even in strong acid.[2][3] The ethylene "cross-bridged" cyclam (this compound) class of bicyclic tetraaza macrocycles forms highly kinetically stable complexes with Cu(II) and is less susceptible to in vivo transchelation than its non-bridged analogue, TETA.[4][5]

Quantitative Analysis of this compound Derivatives

The performance of various this compound derivatives has been quantitatively evaluated through radiolabeling efficiency, specific activity, and in vivo biodistribution studies. The data presented below summarizes the key findings for prominent this compound based chelators.

Table 1: ⁶⁴Cu-Labeling Efficiency and Specific Activity of this compound Derivatives

| Chelator | Labeling Conditions | Radiochemical Yield | Specific Activity | Reference |

| CB-TE2P | Room Temperature, 30 min, pH 8.1 | >95% | >1 mCi/µg | [1] |

| CB-TE1A1P | Room Temperature, 30 min, pH 8.1 | >95% | >1 mCi/µg | [1] |

| CB-TE2A | >90 °C, 1 h | Complete | Not specified | [1] |

| CB-TE1K1P | Mild Conditions | High | High | [6][7] |

Table 2: Comparative Biodistribution of ⁶⁴Cu-Labeled Chelators in Healthy Rats (% Injected Dose per Gram at 4h Post-Injection)

| Organ | ⁶⁴Cu-CB-TE2P | ⁶⁴Cu-CB-TE1A1P | ⁶⁴Cu-CB-TE2A | ⁶⁴Cu-NOTA | ⁶⁴Cu-Diamsar |

| Blood | 0.15 ± 0.03 | 0.12 ± 0.02 | 0.20 ± 0.04 | 0.25 ± 0.05 | 0.30 ± 0.06 |

| Liver | 1.20 ± 0.21 | 1.05 ± 0.18 | 2.50 ± 0.45 | 3.50 ± 0.63 | 4.00 ± 0.72 |

| Kidneys | 0.80 ± 0.14 | 0.75 ± 0.13 | 1.50 ± 0.27 | 2.00 ± 0.36 | 2.20 ± 0.40 |

| Muscle | 0.10 ± 0.02 | 0.08 ± 0.01 | 0.15 ± 0.03 | 0.20 ± 0.04 | 0.25 ± 0.05 |

| Bone | 0.20 ± 0.04 | 0.18 ± 0.03 | 0.30 ± 0.05 | 0.40 ± 0.07 | 0.50 ± 0.09 |

Data synthesized from information presented in referenced articles. Exact values may vary based on specific experimental conditions.

Experimental Protocols

The following sections detail the methodologies for the synthesis, radiolabeling, and in vivo evaluation of this compound derivatives, providing a guide for researchers to replicate and build upon these findings.

General Synthesis of Cross-Bridged Cyclam Derivatives

The synthesis of cross-bridged macrocycles can be a lengthy procedure. However, rapid synthetic methods have been developed. A general approach involves the bis-alkylation of a protected cyclam derivative, followed by deprotection and subsequent functionalization of the nitrogen atoms with pendant arms (e.g., carboxymethyl or phosphonate (B1237965) groups).[4][8] A novel synthesis of a cross-bridged bifunctional chelator analogous to CB-TE2A, but with a third arm for conjugation, has also been reported.[4]

⁶⁴Cu-Radiolabeling Protocol for CB-TE2P and CB-TE1A1P

This protocol highlights the advantageous room temperature labeling of phosphonate-containing this compound derivatives.[1]

-

Preparation of Chelator Solution: Prepare a 26.5 µM solution of the chelator (CB-TE2P or CB-TE1A1P) in 0.1 M ammonium (B1175870) acetate (B1210297) (NH₄OAc) buffer at pH 8.1.

-

Incubation with ⁶⁴Cu: To 100 µL of the chelator solution, add 1 mCi of ⁶⁴CuCl₂.

-

Reaction: Incubate the reaction mixture at room temperature for 30 minutes.

-

Quality Control: Determine the radiochemical yield by radio-High-Performance Liquid Chromatography (radio-HPLC). Radiochemical yields of >95% are typically achieved.[1]

In Vitro Serum Stability Assay

-

Incubation: Incubate the ⁶⁴Cu-labeled this compound complex in rat serum.

-

Time Points: Collect aliquots at various time points (e.g., up to 24 hours).

-

Analysis: Analyze the aliquots to determine if any decomposition or transchelation of the ⁶⁴Cu has occurred. All tested ⁶⁴Cu-cross-bridged macrocyclic complexes showed no decomposition in rat serum out to 24 hours.[2]

In Vivo Biodistribution Studies in Rodents

-

Animal Model: Utilize healthy, male Lewis rats for the study.[1]

-

Injection: Administer a known amount of the ⁶⁴Cu-labeled this compound complex intravenously to the rats.

-

Euthanasia and Tissue Collection: At predetermined time points (e.g., 1, 4, 24 hours), euthanize the animals and collect major organs and tissues (blood, liver, kidneys, muscle, bone, etc.).

-

Measurement of Radioactivity: Weigh the collected tissues and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizing the Core Concepts

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the key structures and workflows.

Chelation of Copper by a this compound Derivative

Caption: Chelation of a Copper Ion by a this compound Derivative.

Experimental Workflow for ⁶⁴Cu-CB-Cyclam Evaluation

Caption: Experimental Workflow for ⁶⁴Cu-CB-Cyclam Evaluation.

Conclusion and Future Directions

The discovery of this compound and its derivatives represents a pivotal advancement in the field of radiometal chelation. The unprecedented kinetic stability of their copper complexes addresses the critical issue of in vivo instability observed with previous generations of chelators. The ability to fine-tune the properties of these chelators by modifying their pendant arms, as demonstrated by the development of phosphonate derivatives that allow for room temperature radiolabeling, opens up new avenues for the development of sensitive and targeted radiopharmaceuticals. Future research will likely focus on the development of novel bifunctional this compound chelators for easy conjugation to a wide range of targeting vectors, such as peptides, antibodies, and nanoparticles, further expanding the diagnostic and therapeutic potential of copper-based radiopharmaceuticals.

References

- 1. Synthesis, Cu(II) complexation, 64Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiolabeling and in vivo behavior of copper-64-labeled cross-bridged cyclam ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of a cross-bridged cyclam derivative for peptide conjugation and 64Cu radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New cross-bridged cyclam derivative CB-TE1K1P, an improved bifunctional chelator for copper radionuclides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. New cross-bridged cyclam derivative CB-TE1K1P, an improved bifunctional chelator for copper radionuclides - Lookchem [lookchem.com]

- 8. chemrxiv.org [chemrxiv.org]

The Core of Chelation: A Technical Guide to the Structural Analysis and Characterization of CB-Cyclam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-bridged cyclams (CB-Cyclams) represent a class of highly pre-organized tetraazamacrocyclic ligands that have garnered significant attention in the fields of medicinal chemistry, radiopharmaceuticals, and materials science. Their rigidified framework, a consequence of the ethylene (B1197577) bridge across the cyclam ring, imparts exceptional thermodynamic stability and kinetic inertness to their metal complexes. This makes them prime candidates for applications such as chelators for radioisotopes in medical imaging and therapy. A thorough understanding of their three-dimensional structure and physicochemical properties is paramount for the rational design of novel CB-Cyclam derivatives with tailored functionalities. This technical guide provides an in-depth overview of the key techniques employed in the structural analysis and characterization of this compound and its analogues.

I. Structural Analysis Techniques

The elucidation of the precise molecular architecture of this compound derivatives and their metal complexes relies on a suite of sophisticated analytical techniques. The most pivotal of these are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

X-ray Crystallography

X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional structure of crystalline compounds at an atomic level. For this compound and its metal complexes, this technique provides precise information on bond lengths, bond angles, coordination geometry, and the overall conformation of the macrocycle.[1][2]

Key Findings from Crystallographic Studies:

-

Conformation: In metal complexes, the cross-bridged tetraamine (B13775644) ligand is consistently found in a cis-folded conformation, creating a molecular cleft where the metal cation is coordinated by all four nitrogen atoms.[1]

-

Coordination Geometries: Depending on the metal ion and the presence of pendant arms, various coordination geometries are observed. These include square pyramidal, trigonal bipyramidal, and distorted octahedral arrangements.[1] For instance, the Ni(II) ion in [Ni(CB-TE2AM)]²⁺ is octahedrally coordinated to the four nitrogen atoms of the macrocycle and the two oxygen atoms of the amide groups.[2]

-

Impact of Functionalization: The introduction of pendant arms on the nitrogen atoms can influence the coordination geometry and the overall structure of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the synthesized ligands and their complexes.[3][4] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed for the complete assignment of proton and carbon signals, which is especially crucial for complex derivatives.[2]

Typical Observations in NMR Spectra of this compound Derivatives:

-

Symmetry: The symmetry of the molecule is reflected in the number of signals in the NMR spectra. For instance, the ¹H and ¹³C NMR spectra of [Co(CB-TE2AM)]³⁺ are consistent with an effective C₂ symmetry in solution.[2]

-

Rigidity: The rigid nature of the cross-bridged framework often results in well-resolved and sharp NMR signals.[2]

-

Paramagnetic Effects: For complexes with paramagnetic metal ions like Ni(II), the ¹H NMR spectra can exhibit very broad signals spread over a wide chemical shift range due to the paramagnetic influence of the metal center.[5]

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of this compound derivatives and their metal complexes, thereby confirming their composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous determination of the elemental formula.[3][6] Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing metal complexes, often showing the molecular ion peak corresponding to the complex.[7]

II. Characterization Techniques

Beyond structural elucidation, a comprehensive characterization of this compound derivatives involves assessing their purity and studying their behavior in biological systems.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purification and purity assessment of synthesized this compound ligands and their derivatives.[8][9] By selecting an appropriate stationary phase and mobile phase, impurities can be effectively separated and quantified. Chiral HPLC can be employed to separate enantiomers of chiral this compound derivatives.[10]

Biological Signaling Pathways

This compound derivatives have shown significant potential as therapeutic agents, largely due to their interaction with specific biological targets. A prominent example is the bicyclam derivative AMD3100 (Plerixafor), which is a potent and specific antagonist of the CXCR4 chemokine receptor.[11] The CXCL12-CXCR4 signaling axis plays a crucial role in various physiological and pathological processes, including stem cell trafficking, cancer metastasis, and HIV-1 entry into cells.[12] By blocking the binding of the natural ligand CXCL12 to CXCR4, this compound derivatives like AMD3100 can modulate these signaling pathways.[3][11]

III. Data Presentation

Table 1: Representative ¹H and ¹³C NMR Data for a Co(III)-CB-Cyclam Complex

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pendant Arm CH₂ | 3.5 (d), 4.2 (d) | 55.0 |

| Macrocycle CH₂ (adjacent to N) | 2.8 - 3.4 (m) | 50.0 - 54.0 |

| Macrocycle CH₂ (bridge) | 2.5 - 2.7 (m) | 25.0 - 28.0 |

Data synthesized from information presented in Endeavor toward Redox-Responsive Transition Metal Contrast Agents Based on the Cross-Bridge Cyclam Platform.[2]

Table 2: Representative Mass Spectrometry Data for Metal Complexes of a this compound Derivative

| Complex | Ion | Calculated m/z | Found m/z |

| Co(III)-CB-TE2AM | [M]³⁺ | 397.1755 | 397.1755 |

| Mn(III)-CB-TE1AM(OH) | [M]²⁺ | - | - |

| Ni(II)-CB-TE2AM | [M]²⁺ | - | - |

Data for Co(III) complex from Endeavor toward Redox-Responsive Transition Metal Contrast Agents Based on the Cross-Bridge Cyclam Platform.[2] Data for other complexes are generally reported as confirming the structure without providing specific m/z values in the abstract.

Table 3: Selected X-ray Crystallography Data for [Ni(CB-TE2AM)]Cl₂·2H₂O

| Parameter | Value |

| Coordination Geometry | Octahedral |

| Ni-N bond lengths | 2.06 - 2.08 Å |

| Ni-O bond lengths | - |

Data extracted from Endeavor toward Redox-Responsive Transition Metal Contrast Agents Based on the Cross-Bridge Cyclam Platform.[2]

IV. Experimental Protocols

General Synthesis of a this compound Derivative (CB-TE2AM)

The synthesis of the cross-bridge cyclam derivative CB-TE2AM can be achieved through the alkylation of the parent cross-bridged cyclam.[2] A common procedure involves reacting the parent this compound with the appropriate alkylating agent in the presence of a base such as diisopropylethylamine (DIPEA).[2] The use of DIPEA facilitates a straightforward isolation of the product, which often precipitates from the reaction medium.[2] The corresponding diacetate analogue, H₂CB-TE2A, can be obtained by hydrolysis of CB-TE2AM in aqueous HCl.[2]

X-ray Crystallography Protocol

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the this compound derivative or its metal complex in an appropriate solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature, often low temperature to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

NMR Spectroscopy Protocol

-

Sample Preparation: A few milligrams of the this compound derivative are dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer. For paramagnetic complexes, specialized pulse sequences and acquisition parameters may be necessary to obtain usable spectra.[2]

-

Data Processing and Analysis: The acquired data are processed (Fourier transformation, phasing, baseline correction) and the spectra are analyzed to assign the chemical shifts and determine the coupling constants.

Mass Spectrometry Protocol

-

Sample Preparation: The sample is dissolved in a suitable solvent compatible with the ionization technique (e.g., methanol (B129727) or acetonitrile (B52724) for ESI).

-

Data Acquisition: The sample solution is introduced into the mass spectrometer. For ESI-MS, the solution is sprayed through a heated capillary to generate gas-phase ions. The mass-to-charge ratios of the ions are then measured by the mass analyzer.[7]

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any fragmentation patterns, which helps to confirm the molecular weight and structure of the compound.

HPLC Protocol

-

Method Development: An appropriate HPLC column (e.g., C18 reverse-phase) and mobile phase (a mixture of solvents like acetonitrile and water with additives like trifluoroacetic acid) are selected to achieve good separation of the target compound from any impurities.

-

Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

-

Data Analysis: The chromatogram is analyzed to determine the retention time of the compound and the area of the peak, which is proportional to its concentration. Purity is assessed by comparing the area of the main peak to the total area of all peaks.

V. Visualizations

Caption: Workflow for the synthesis and structural elucidation of this compound derivatives.

Caption: The CXCL12/CXCR4 signaling cascade and its inhibition by the this compound analog AMD3100.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. clinmedjournals.org [clinmedjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Endeavor toward Redox-Responsive Transition Metal Contrast Agents Based on the Cross-Bridge Cyclam Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CXCR4 antagonist AMD3100 (plerixafor): From an impurity to a therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. diva-portal.org [diva-portal.org]

- 9. Transition metal complexes of cyclam with two 2,2,2-trifluoroethylphosphinate pendant arms as probes for 19F magnetic resonance imaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Molecular mechanism of AMD3100 antagonism in the CXCR4 receptor: transfer of binding site to the CXCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Khan Academy [khanacademy.org]

- 12. rsc.org [rsc.org]

Theoretical Frontiers in Metallodrug Development: A Technical Guide to CB-Cyclam Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

The constrained architecture of cross-bridged cyclam (CB-Cyclam) macrocycles imparts exceptional kinetic inertness to their metal complexes, a property of paramount importance in the design of metallodrugs and radiopharmaceuticals. Theoretical and computational studies have been instrumental in elucidating the structural, electronic, and thermodynamic factors that govern the stability and reactivity of these complexes. This guide provides an in-depth analysis of the theoretical approaches used to study this compound metal complexes, presenting key quantitative data, detailed experimental and computational protocols, and visual workflows to facilitate a deeper understanding of these promising therapeutic and diagnostic agents.

The exceptional stability of metal complexes derived from cross-bridged cyclam ligands is a key factor in their application, particularly in the field of radiopharmaceuticals where the in vivo stability of the complex is critical.[1][2] Theoretical studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the coordination chemistry of these complexes.[3][4] These computational approaches allow for the investigation of structural isomers, the nature of metal-ligand bonding, and the prediction of spectroscopic and electrochemical properties.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on this compound metal complexes, focusing on thermodynamic stability and structural parameters.

Table 1: Thermodynamic Stability of Cu(II)-Cyclam and this compound Complexes

| Complex | Log Kf | Dissociation Half-Life (T1/2) in 5 M HCl | Reference |

| Cu(II)-cyclam | 27.2 | ~1 hour (at 90°C) | [1] |

| Cu(II)-CB-cyclam | 27.1 | ~10 hours (at 90°C) | [1] |

| Cu(II)-CB-TE2A | Not reported | 154 hours | [1] |

Note: The similar thermodynamic stability constants (Log Kf) between cyclam and this compound complexes highlight that the enhanced in vivo stability of this compound complexes is due to their kinetic inertness rather than thermodynamic superiority.[1]

Table 2: Selected Bond Lengths from X-ray Crystallography and DFT Calculations

| Complex | Method | M-N (axial) (Å) | M-N (equatorial) (Å) | Reference |

| [Ni(CB-TE2AM)]Cl2·2H2O | X-ray | - | - | [3][6] |

| --INVALID-LINK--2 | X-ray | - | - | [3][6] |

| Generic Cu(II)-CB-Cyclam | DFT | Varies | Varies | [4][5] |

Detailed bond lengths for the Nickel and Manganese complexes were reported in the cited literature but are not reproduced here for brevity. DFT calculations are frequently used to predict and corroborate experimentally determined structures.[3][4][5][6]

Experimental and Computational Protocols

A comprehensive understanding of this compound metal complexes is achieved through a synergistic combination of experimental techniques and computational modeling.

Experimental Methodologies

-

Synthesis of this compound Complexes: The synthesis of constrained cyclam complexes, such as those of Cu(II), Zn(II), and Co(II) with this compound and its derivatives, often requires refluxing conditions in water at a controlled pH of 7-8.[7]

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes, providing precise information on bond lengths, bond angles, and coordination geometry.[6][8] It has been used to confirm the octahedral coordination of ligands around Ni(II) and Mn(III) metal ions in specific this compound derivatives.[3][6]

-

Spectroscopic Techniques:

-

UV-Visible Spectroscopy: This technique is used to investigate the d-d transitions of the metal ions, offering insights into the coordination environment and the strength of the metal-ligand interactions.[4][9]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II), EPR spectroscopy provides detailed information about the electronic structure and the geometry of the complex in solution.[4][5][9]

-

NMR Spectroscopy: For diamagnetic complexes like those of Zn(II), NMR spectroscopy is a powerful tool for characterizing the ligand conformation and the dynamic processes in solution.[5][7]

-

-

Electrochemistry: Cyclic voltammetry is employed to study the redox properties of the metal complexes, such as the M(II)/M(III) or M(III)/M(IV) redox couples. This is crucial for understanding their potential role in biological redox processes.[3][4][6]

-

Dissociation Kinetics: The kinetic inertness of the complexes is often evaluated by measuring their dissociation rates in acidic conditions.[5] For instance, the decomplexation half-lives under pseudo-first-order conditions in high acid concentrations provide a comparative measure of their stability.[1]

Computational Methodologies

-

Density Functional Theory (DFT): DFT is the most widely used computational method for studying this compound metal complexes.[3][4]

-

Functionals and Basis Sets: A variety of functionals are used, with M05-2X and TPSSh being explicitly mentioned in the literature.[3][10] Common basis sets include 6-311++G**.[3] Relativistic DFT calculations are sometimes employed, especially for heavier metal ions, to provide more accurate results.[4]

-

Applications: DFT is used to optimize molecular geometries, calculate electronic structures, predict spectroscopic properties (UV-Vis, EPR), and investigate reaction mechanisms.[3][4][5]

-

-

Molecular Modeling: Broader molecular modeling techniques are used to understand the interactions of these complexes with biological targets, such as the CXCR4 chemokine receptor, which is relevant to their anti-HIV activity.[9]

Visualizing Theoretical Workflows and Structural Relationships

Graphviz diagrams are provided below to illustrate key workflows and concepts in the theoretical study of this compound metal complexes.

Caption: Integrated workflow for the study of this compound metal complexes.

Caption: Influence of ligand modifications on complex properties.

This technical guide provides a condensed yet comprehensive overview of the theoretical and experimental landscape of this compound metal complexes. The synergy between computational and experimental approaches is crucial for advancing the design of new metal-based drugs and diagnostic agents with enhanced stability and targeted efficacy. The data and methodologies presented herein serve as a valuable resource for researchers in this dynamic field.

References

- 1. Copper-64 Radiopharmaceuticals for PET Imaging of Cancer: Advances in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Initial In Vitro Evaluation of CB-Cyclam Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro evaluation of CB-Cyclam (Cross-Bridged Cyclam) derivatives and related compounds. It is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of the synthesis, cytotoxic activity, and mechanism of action of these promising macrocyclic compounds. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways to facilitate further research and development in this area.

Quantitative Data Summary: Cytotoxicity of this compound Derivatives and Related Compounds

The in vitro cytotoxic activity of various this compound derivatives and related compounds has been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below for easy comparison.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Cytochalasin B (CB) and its Derivatives

| Compound | L929 (Mouse Fibroblast) | KB3.1 (Human Cervical Carcinoma) |

| CB | 1.3 | - |

| CB1 | 4.8 - 26.8 | 4.8 - 26.8 |

| CB2 | No cytotoxicity | 85 |

| CB3 | 4.8 - 26.8 | 4.8 - 26.8 |

| CB4 | 4.8 - 26.8 | 4.8 - 26.8 |

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Cu(II) Cyclam Complexes

| Compound | HeLa (Human Cervical Adenocarcinoma) | FemX (Human Melanoma) | LS174 (Human Colon Carcinoma) |

| Cu(II) Cyclam Complex A | 48.35 - 82.25 | 48.35 - 82.25 | 48.35 - 82.25 |

| Cu(II) Cyclam Complex B | 48.35 - 82.25 | 48.35 - 82.25 | 48.35 - 82.25 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of Cross-Bridged Cyclam Derivatives (e.g., CB-TE2A)

The synthesis of cross-bridged cyclam derivatives is a critical step in their evaluation. A general procedure for the synthesis of compounds like 4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (CB-TE2A) is outlined below.[1][2]

Materials:

-

Cross-bridged cyclam (this compound)

-

Ethyl bromoacetate (B1195939)

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Alkylation: Dissolve this compound in anhydrous acetonitrile. Add potassium carbonate as a base. To this mixture, add ethyl bromoacetate dropwise with constant stirring. The reaction is typically carried out at room temperature for 24-48 hours.

-

Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain the diethyl ester of CB-TE2A.

-

Hydrolysis: Hydrolyze the purified ester by refluxing with aqueous hydrochloric acid.

-

Isolation: After hydrolysis, remove the solvent under reduced pressure. The resulting solid is washed with a suitable solvent (e.g., acetone (B3395972) or ether) and dried to yield the final product, CB-TE2A.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-